3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid is a complex organic compound featuring a pyrimidine ring substituted with a 4-methylbenzyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzylamine with a suitable pyrimidine precursor, followed by cyclization and subsequent functional group modifications to introduce the benzoic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for benzylic oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using reagents like bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include various substituted benzoic acids, reduced pyrimidine derivatives, and halogenated aromatic compounds.
Scientific Research Applications
3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. For example, it could inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzyl benzoic acid: Similar structure but lacks the pyrimidine ring.
2-oxotetrahydro-1(2H)-pyrimidinyl benzoic acid: Similar structure but lacks the 4-methylbenzyl group.
Uniqueness
The uniqueness of 3-(3-(4-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid lies in its combined structural features, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-[3-[(4-methylphenyl)methyl]-2-oxo-1,3-diazinan-1-yl]benzoic acid |
InChI |
InChI=1S/C19H20N2O3/c1-14-6-8-15(9-7-14)13-20-10-3-11-21(19(20)24)17-5-2-4-16(12-17)18(22)23/h2,4-9,12H,3,10-11,13H2,1H3,(H,22,23) |
InChI Key |
YFMHSJRRTFLOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCN(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.